N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide
Description
N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a triazole moiety, and a cyanophenyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c16-9-12-2-1-3-13(8-12)18-15(22)20-6-7-23-14(10-20)11-21-5-4-17-19-21/h1-5,8,14H,6-7,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMXIPCWPQBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC(=C2)C#N)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Moiety: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with a nucleophile.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reactions: The final step involves coupling the triazole, cyanophenyl, and morpholine moieties under specific conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can target the cyanophenyl group, converting the nitrile to an amine.
Substitution: The triazole and morpholine rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include oxidized morpholine derivatives.
Reduction: Products may include amine derivatives of the cyanophenyl group.
Substitution: Products may include substituted triazole or morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: It can be used in the development of diagnostic assays.
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can coordinate with metal ions, while the morpholine ring can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)piperidine-4-carboxamide
- N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)pyrrolidine-4-carboxamide
Uniqueness
N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. The morpholine ring can enhance solubility and alter the compound’s binding affinity to various targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
